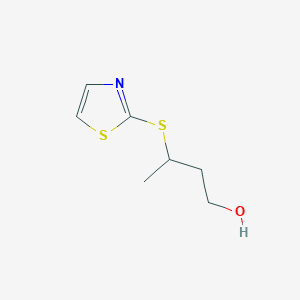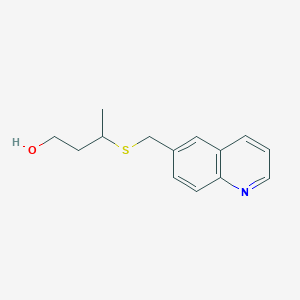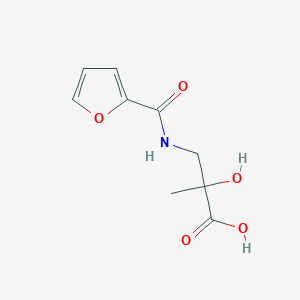
3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol, also known as TSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TSB is a thiazole-containing molecule that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.
作用机制
The mechanism of action of 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol is not fully understood, but studies have suggested that it may act through various pathways. This compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the upregulation of pro-apoptotic proteins. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their enzymes. This compound has also been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. This compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been shown to reduce oxidative stress and inflammation, which may have implications for the treatment of various diseases.
实验室实验的优点和局限性
3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol has several advantages for lab experiments, including its ease of synthesis and low toxicity. This compound has also been shown to have good stability and solubility in various solvents, making it easy to work with in lab experiments. However, this compound also has some limitations, including its relatively low potency compared to other compounds and its limited selectivity for certain targets.
未来方向
There are several future directions for the study of 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol. One area of research is the development of new anticancer agents based on this compound. Another area of research is the development of new antimicrobial agents based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成方法
3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol can be synthesized through various methods, including the reaction of 2-aminothiazole with 3-chloro-1-propanol in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-bromo-1,3-thiazole with 3-mercapto-1-butanol in the presence of a base such as sodium hydride. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
科学研究应用
3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol has been extensively studied in scientific research due to its potential applications in various fields. This compound has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. This compound has also been studied for its antimicrobial properties, with research showing its effectiveness against various bacteria and fungi. Additionally, this compound has been studied for its antioxidant properties, with studies demonstrating its ability to scavenge free radicals and reduce oxidative stress.
属性
IUPAC Name |
3-(1,3-thiazol-2-ylsulfanyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS2/c1-6(2-4-9)11-7-8-3-5-10-7/h3,5-6,9H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOFHKICUUXSDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)SC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7578948.png)

![(5-Ethyl-2-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7578961.png)
![3-[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578965.png)
![2-Hydroxy-2-methyl-3-[(2-thiophen-3-ylacetyl)amino]propanoic acid](/img/structure/B7578978.png)
![2-Hydroxy-3-[(4-methoxycarbonylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7578984.png)
![3-(Bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578985.png)
![3-[Ethyl-(5-ethyl-2-methylpyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B7578990.png)
![2-Hydroxy-2-methyl-3-[(3-methyl-5-propan-2-yl-1,2-oxazole-4-carbonyl)amino]propanoic acid](/img/structure/B7579012.png)
![3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579016.png)

![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579035.png)

![2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid](/img/structure/B7579062.png)